Aminoguanidine, a hydrazine derivative, has been extensively studied due to its selective inhibition of inducible nitric oxide synthase (iNOS) and its potential therapeutic applications. The compound has been implicated in the pathogenesis of various diseases, particularly those with an inflammatory or immunological basis, as well as complications arising from diabetes12. Aminoguanidine's ability to modulate nitric oxide (NO) production makes it a compound of interest in the treatment of conditions characterized by the pathological overproduction of NO.
Aminoguanidine operates by selectively inhibiting the inducible isoform of nitric oxide synthase (iNOS), which is responsible for the excessive production of NO in certain disease states1. It achieves this inhibition without significantly affecting the constitutive isoforms of NOS, such as neuronal NOS (nNOS) and endothelial NOS (eNOS), making it a selective inhibitor3. The inhibition of iNOS by aminoguanidine is a time-dependent process and is considered a mechanism-based inactivation, which is not reversed by dilution or dialysis3. This selective inhibition is crucial in reducing the nitrative stress, such as that observed in the retina of diabetic animals, without disrupting the normal physiological functions of NO2.
In the context of diabetes, aminoguanidine has been shown to inhibit the development of retinopathy in diabetic animals. The mechanism is believed to involve the inhibition of hyperglycemia-induced NO production in retinal cells, which is a consequence of increased iNOS activity2. Aminoguanidine's ability to prevent the formation of advanced glycosylation end products (AGEs) also plays a role in its protective effects against diabetic complications8.
Aminoguanidine has been evaluated in respiratory diseases, such as chronic obstructive pulmonary disease (COPD), where NO production is increased. In a study involving COPD patients, healthy smokers, and non-smoking subjects, aminoguanidine was able to reduce the flux of NO from the airways, although it did not completely inhibit peripheral lung NO concentration or oxidative stress markers4.
The compound has demonstrated a protective effect against carbon tetrachloride-induced hepatotoxicity in mice. Aminoguanidine's administration prior to the hepatotoxic agent significantly reduced serum aminotransferase levels and lipid peroxidation, suggesting a role for NO in mediating hepatotoxicity6.
Similarly, aminoguanidine has been shown to prevent concanavalin A-induced hepatitis in mice, further supporting the involvement of NO, produced by iNOS, in the development of inflammatory liver disease7.
In the nervous system, aminoguanidine has been found to reverse neurovascular deficits caused by diabetes in rats, suggesting a role in improving NO action and potentially inhibiting free radical production9.
The effects of aminoguanidine on systemic inflammatory response syndrome induced by platelet-activating factor (PAF) and lipopolysaccharide (LPS) in rats have been investigated. While aminoguanidine improved survival rates after LPS challenge, it aggravated lethality caused by PAF, indicating that its effects may vary depending on the inflammatory mediators involved10.
Interestingly, aminoguanidine has also been found to inhibit catalase and generate hydrogen peroxide in vitro, which may have implications for its long-term administration in diabetes5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6